molecular formula C20H16O6 B15249724 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate CAS No. 97968-49-5

9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate

Cat. No.: B15249724
CAS No.: 97968-49-5
M. Wt: 352.3 g/mol
InChI Key: RSMYXDZFOHMSJW-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate: is an organic compound derived from anthracene It is characterized by the presence of two oxo groups at the 9 and 10 positions of the anthracene ring, and two propanoate groups attached to the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate typically involves the reaction of 9,10-dihydroanthracene with propanoic acid derivatives under specific conditions. One common method involves the use of 1-aminoanthraquinone as a starting material, which is reacted with propanoic acid derivatives in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives .

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: It can be used as a probe in biological systems to study various biochemical processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.

Industry:

Mechanism of Action

The mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate exerts its effects involves its interaction with specific molecular targets. For instance, in fluorescent chemosensors, the compound undergoes a photoinduced electron transfer (PET) mechanism, leading to significant fluorescence enhancement upon binding with metal ions . This interaction is highly specific and reproducible, making it a valuable tool in analytical chemistry.

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

97968-49-5

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

(9,10-dioxo-8-propanoyloxyanthracen-1-yl) propanoate

InChI

InChI=1S/C20H16O6/c1-3-15(21)25-13-9-5-7-11-17(13)20(24)18-12(19(11)23)8-6-10-14(18)26-16(22)4-2/h5-10H,3-4H2,1-2H3

InChI Key

RSMYXDZFOHMSJW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)CC

Origin of Product

United States

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